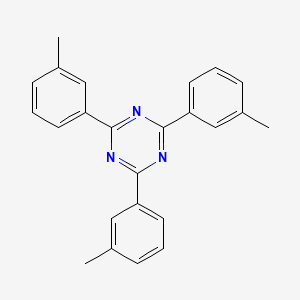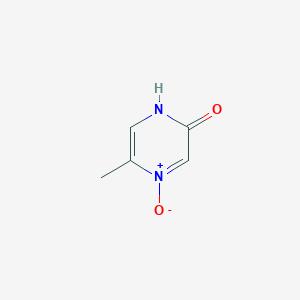
5-Methylpyrazin-2(1h)-one 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylpyrazin-2(1h)-one 4-oxide is a heterocyclic organic compound with a molecular formula of C5H6N2O2 It is a derivative of pyrazine, characterized by the presence of a methyl group at the 5-position and an oxide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazin-2(1h)-one 4-oxide typically involves the oxidation of 5-Methylpyrazin-2(1h)-one. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 4-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylpyrazin-2(1h)-one 4-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxides of the compound.
Reduction: 5-Methylpyrazin-2(1h)-one.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Methylpyrazin-2(1h)-one 4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methylpyrazin-2(1h)-one 4-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrazine: Lacks the oxide group, resulting in different chemical properties.
5-Methylpyrazin-2(1h)-one: Lacks the oxide group, leading to different reactivity.
Pyrazine-2-carboxylic acid 4-oxide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
5-Methylpyrazin-2(1h)-one 4-oxide is unique due to the presence of both a methyl group and an oxide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
36341-33-0 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
5-methyl-4-oxido-1H-pyrazin-4-ium-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-4-2-6-5(8)3-7(4)9/h2-3H,1H3,(H,6,8) |
Clave InChI |
BLAGKZUHQRZGKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


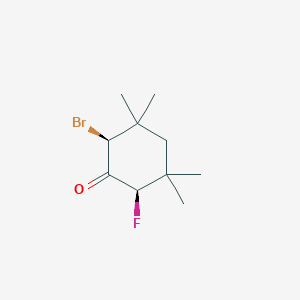
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
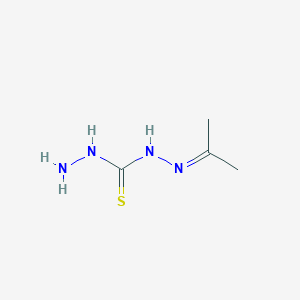

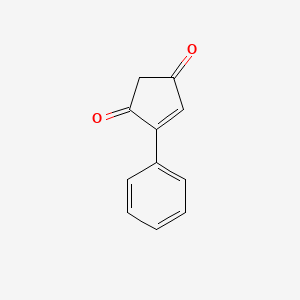
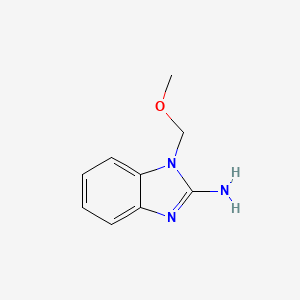

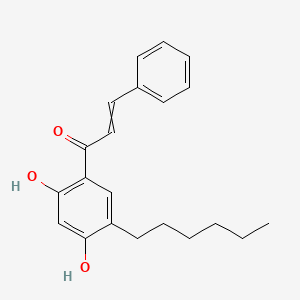

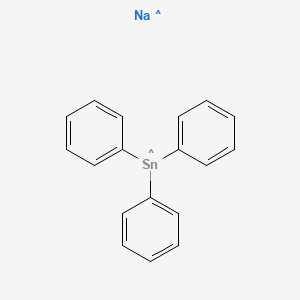

![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
